molecular formula C19H25FN4O3 B1387292 tert-Butyl 4-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane-1-carboxylate CAS No. 1172711-76-0

tert-Butyl 4-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane-1-carboxylate

Cat. No.: B1387292
CAS No.: 1172711-76-0
M. Wt: 376.4 g/mol
InChI Key: ATZUJYKWWUTSCD-UHFFFAOYSA-N
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Description

tert-Butyl 4-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane-1-carboxylate: is a complex organic compound that features a tert-butyl group, a fluorophenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane-1-carboxylate typically involves multiple steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a nitrile oxide, which can be generated in situ from a nitrile and an oxidizing agent.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Diazepane Ring: This step involves the cyclization of a suitable diamine with a dihalide.

    Introduction of the tert-Butyl Group: The tert-butyl group is typically introduced via a tert-butyl esterification reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diazepane ring.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be

Properties

IUPAC Name

tert-butyl 4-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN4O3/c1-19(2,3)26-18(25)24-9-5-8-23(10-11-24)13-16-21-17(22-27-16)14-6-4-7-15(20)12-14/h4,6-7,12H,5,8-11,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZUJYKWWUTSCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)CC2=NC(=NO2)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 4-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane-1-carboxylate
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tert-Butyl 4-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane-1-carboxylate
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tert-Butyl 4-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane-1-carboxylate
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tert-Butyl 4-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane-1-carboxylate
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tert-Butyl 4-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane-1-carboxylate
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tert-Butyl 4-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane-1-carboxylate

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